molecular formula C17H9F6N3O B2427209 3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine CAS No. 383148-68-3

3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine

Cat. No. B2427209
CAS RN: 383148-68-3
M. Wt: 385.269
InChI Key: VVCKCUMUZCJUSY-UHFFFAOYSA-N
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Description

The compound “3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. The molecule also contains phenyl groups and trifluoromethyl groups, which can greatly influence its chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazine ring and the introduction of the phenyl and trifluoromethyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazine ring and the trifluoromethyl groups. The electron-withdrawing nature of the trifluoromethyl groups could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s stability and lipophilicity .

Scientific Research Applications

  • Synthesis and Derivative Formation : The regioselective reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine produces derivatives such as 6-trifluoromethyl-1,2,4-triazines, demonstrating the compound's utility in synthesizing new chemical entities (Kawase et al., 1998).

  • Herbicidal Activity : Research on dimethoxypyrimidines and analogues, including 6-(4-phenoxyphenoxy)pyrimidines and triazines, revealed that specific substituents like 3-trifluoromethyl enhance herbicidal activity, indicating potential agricultural applications (Nezu et al., 1996).

  • Crystal Structure and Inclusion Character : Studies on perfluorinated triazines, including derivatives with trifluoromethyl groups, showed unique crystal structures and inclusion properties with solvents, suggesting applications in material science and molecular engineering (Reichenbächer et al., 2004).

  • Magnetic Properties in High-Spin Molecules : s-Triazine, including derivatives with trifluoromethyl groups, has been used as an exchange linker in organic high-spin molecules, indicating its potential in magnetic and electronic applications (Lahti et al., 2001).

  • Hexagonal Host Frameworks : Research on sym-aryloxytriazines, potentially including trifluoromethyl derivatives, has shown the formation of hexagonal host frameworks stabilized by weak intermolecular interactions, relevant in crystal engineering and nanotechnology (Saha et al., 2005).

  • Phenothiazine Cruciforms : The study of phenothiazine-containing cruciforms, including derivatives with trifluoromethyl groups, highlights their potential in sensory applications for metal cations due to their electronic properties (Hauck et al., 2007).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of such complex organic compounds is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6N3O/c18-16(19,20)11-7-4-8-12(9-11)27-15-13(17(21,22)23)25-26-14(24-15)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCKCUMUZCJUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine

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